2-Aminopyrene
CAS No.: 1732-23-6
Cat. No.: VC21213728
Molecular Formula: C16H11N
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1732-23-6 |
|---|---|
| Molecular Formula | C16H11N |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | pyren-2-amine |
| Standard InChI | InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 |
| Standard InChI Key | MFUFBSLEAGDECJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 |
Introduction
MOLECULAR IDENTITY AND FUNDAMENTAL PROPERTIES
Chemical Structure and Identification
2-Aminopyrene, also known as 2-Pyrenamine, is an organic compound with the molecular formula C₁₆H₁₁N . It represents a derivative of pyrene where an amino group (-NH₂) is attached to the second position of the pyrene aromatic ring system. The compound is identified by CAS Registry Number 1732-23-6 and possesses an IUPAC Standard InChIKey of MFUFBSLEAGDECJ-UHFFFAOYSA-N . Its molecular weight is calculated at 217.2652 g/mol .
The structural configuration of 2-aminopyrene features a planar polycyclic aromatic hydrocarbon framework with four fused benzene rings, constituting the pyrene backbone, with an amino functional group extending from the second carbon position. This specific positioning of the amino group significantly influences the compound's electronic properties and reactivity patterns.
Physical Properties
2-Aminopyrene exhibits characteristic spectroscopic properties that are instrumental in its identification and application. Gas phase ionization energy measurements indicate a value of 7.4 ± 0.1 eV, as determined through charge transfer spectroscopy (CTS) . This property provides insight into the compound's electronic structure and its potential behavior in chemical reactions.
The compound's distinctive fluorescence properties stem from its extended π-conjugated system, which is further influenced by the electron-donating amino substituent. This electronic configuration facilitates efficient absorption and emission of light, rendering 2-aminopyrene valuable for fluorescence-based applications and imaging techniques.
SYNTHESIS AND PREPARATION METHODS
Synthetic Pathways
The preparation of 2-aminopyrene typically follows a two-step process involving initial nitration followed by reduction. The most common synthetic route begins with the nitration of pyrene to form 2-nitropyrene, which is subsequently reduced to yield the desired 2-aminopyrene. The regioselective formation of 2-nitropyrene during the nitration step is crucial for obtaining the specifically substituted derivative.
Recent advances in synthetic methodologies have explored alternative approaches through direct C-H functionalization. Particularly noteworthy is the iridium-catalyzed borylation of pyrene, which allows for regioselective functionalization at the 2-position . This reaction utilizes an iridium catalyst prepared from [{Ir(μ-OMe)cod}₂] and 4,4′-di-tert-butyl-2,2′-bipyridine, producing 2-(Bpin)pyrene intermediates that can be further transformed into various 2-substituted pyrenes, including potentially 2-aminopyrene through appropriate conversion steps .
Reaction Conditions and Considerations
The nitration of pyrene typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to favor substitution at the 2-position while minimizing the formation of polynitrated byproducts. The subsequent reduction step commonly utilizes hydrogen gas with a palladium catalyst, although alternative reducing agents such as iron or zinc in acidic media can also be employed.
In industrial settings, the production process may incorporate continuous flow reactors and specialized catalytic systems to enhance efficiency and product yield. The purification of 2-aminopyrene often requires chromatographic techniques to separate it from positional isomers and other reaction byproducts.
CHEMICAL REACTIVITY AND TRANSFORMATIONS
Characteristic Reactions
2-Aminopyrene participates in a range of chemical transformations typical of aromatic amines, with reactivity patterns influenced by both the amino functional group and the extended π-system of the pyrene backbone. The compound undergoes several types of reactions:
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Oxidation reactions: 2-Aminopyrene can be oxidized by reagents such as potassium permanganate and chromium trioxide to form corresponding quinone derivatives.
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Reduction processes: Though already containing an amino group, further transformations of this functional group are possible through reductive processes.
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Electrophilic aromatic substitutions: The pyrene ring system can undergo additional substitution reactions with various electrophiles, including halogens, nitrating agents, and sulfonating agents.
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Coordination chemistry: As demonstrated with similar aminopyrene compounds, the amino group can coordinate with transition metals, forming complexes with interesting electronic and structural properties .
BIOLOGICAL INTERACTIONS AND TOXICOLOGICAL PROFILE
DNA Binding Mechanisms
One of the most significant aspects of 2-aminopyrene biology is its interaction with DNA. The compound binds to DNA primarily through intercalative mechanisms, where its planar aromatic system inserts between DNA base pairs. This binding mode can induce structural changes in the DNA helix, potentially leading to biological consequences.
Research indicates that 2-aminopyrene exhibits particularly strong binding affinity toward certain tumor-related DNA sequences, suggesting specific molecular recognition that may be relevant to its mutagenic potential. The intercalation process is facilitated by the compound's planar structure and π-electron system, which can establish stabilizing interactions with the aromatic bases of DNA.
Metabolic Activation and DNA Adduct Formation
Through metabolic activation, 2-aminopyrene forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene. These adducts result from reactions mediated by liver microsomes, representing a critical mechanism in the compound's potential genotoxicity.
The formation of these DNA adducts can lead to errors during DNA replication, potentially resulting in mutations and contributing to carcinogenic processes. This metabolic activation pathway represents a common mechanism shared with other aromatic amines and polycyclic aromatic compounds.
Mutagenicity and Toxicity Assessment
Studies examining the mutagenic potential of 2-aminopyrene and its derivatives have revealed varying degrees of toxicity when interacting with biological systems. The compound's ability to form DNA adducts suggests the need for comprehensive assessment of its mutagenic potential through standardized assays such as the Ames test.
Table 1: DNA Binding Affinity of 2-Aminopyrene to Various DNA Sequences
| DNA Sequence Type | Binding Affinity | Binding Mode |
|---|---|---|
| Tumor-related sequences | High | Intercalation |
| Normal DNA | Moderate | Intercalation |
| Specific guanine-rich regions | Enhanced | Intercalation/groove binding |
ENVIRONMENTAL SIGNIFICANCE
Occurrence as a Metabolite of Environmental Pollutants
2-Aminopyrene serves as an important metabolite of 2-nitropyrene, which is a common environmental pollutant found in diesel exhaust and other combustion processes. The identification of 2-aminopyrene as a byproduct of nitropyrene metabolism highlights its relevance in environmental toxicology, particularly regarding air quality and human health assessments.
The metabolic conversion of 2-nitropyrene to 2-aminopyrene typically occurs through nitroreductase enzymes present in various organisms, including bacteria and mammals. This transformation represents a critical step in understanding the environmental fate and biological impact of nitropyrene pollutants.
RESEARCH APPLICATIONS
Fluorescence-Based Applications
The inherent fluorescence properties of 2-aminopyrene make it valuable for various imaging and detection applications. Its ability to bind selectively to nucleic acids opens avenues for developing fluorescent probes that can target specific cellular components or DNA sequences. This selectivity, combined with the compound's fluorescence emission characteristics, presents opportunities for applications in biological imaging, diagnostics, and molecular sensing.
The fluorescence properties may be further influenced by environmental factors such as solvent polarity, pH, and the presence of metal ions, potentially allowing for responsive sensing applications based on changes in emission intensity or wavelength.
Cancer Research Applications
The interaction of 2-aminopyrene with DNA, particularly its enhanced binding to tumor-related sequences, suggests potential applications in cancer research. Understanding the molecular basis of this selective binding could inform the development of diagnostic tools or therapeutic approaches targeting specific DNA sequences associated with malignancy.
Additionally, the compound's ability to form DNA adducts provides a model system for studying the mechanisms of chemical carcinogenesis and DNA damage repair processes. This knowledge contributes to broader understanding of how environmental exposures may influence cancer development and progression.
COMPARATIVE ANALYSIS WITH RELATED COMPOUNDS
Structural Analogs and Their Properties
2-Aminopyrene belongs to a family of aminopyrene isomers, with 1-aminopyrene being another prominent member . These positional isomers exhibit distinct chemical and photophysical properties due to the different location of the amino substituent on the pyrene framework.
When compared to other pyrene derivatives such as 2-nitropyrene (its synthetic precursor) and 2-hydroxypyrene, 2-aminopyrene demonstrates unique characteristics attributable to the specific electronic effects of the amino group at the 2-position. The amino group functions as an electron-donating substituent, influencing the compound's electronic distribution, reactivity patterns, and spectroscopic properties.
Structure-Activity Relationships
The position-specific effects of functional group substitution on the pyrene ring system have significant implications for the biological activity and photophysical properties of these compounds. The 2-position substitution in 2-aminopyrene appears to confer distinct intercalation properties with DNA compared to other positional isomers.
Similarly, the unique position of the amino group influences the compound's fluorescence characteristics, oxidation potential, and reactivity toward various chemical transformations. These structure-activity relationships provide valuable insights for the rational design of pyrene derivatives with tailored properties for specific applications.
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